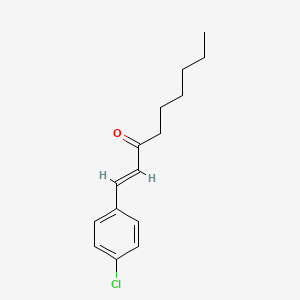![molecular formula C9H12O2 B14662853 3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one CAS No. 38335-10-3](/img/structure/B14662853.png)
3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of cyclopentafurans, which are characterized by a fused ring system containing both cyclopentane and furan rings. The presence of a methyl group and a hexahydro structure adds to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: This compound has a similar structure but contains a hydroxy group, which may alter its chemical properties and reactivity.
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate: This compound contains a methacrylate group, which may influence its reactivity and applications.
Uniqueness
3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
38335-10-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-methyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C9H12O2/c1-9-4-5-2-6(9)7(3-5)11-8(9)10/h5-7H,2-4H2,1H3 |
InChI Key |
ALKDAFQHIOYGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC1C(C3)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


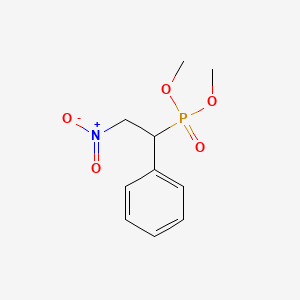
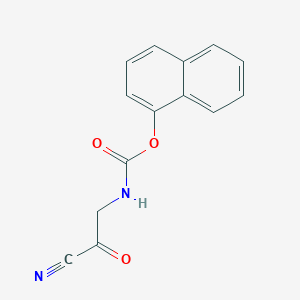
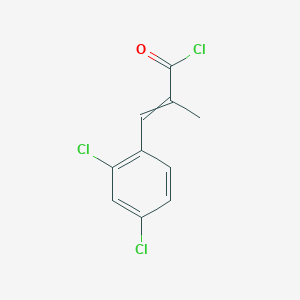
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
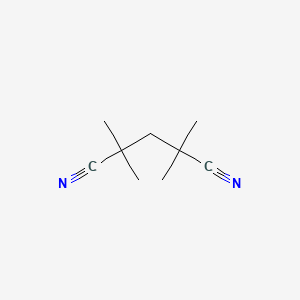
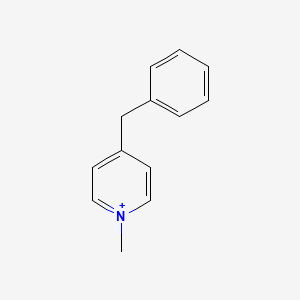
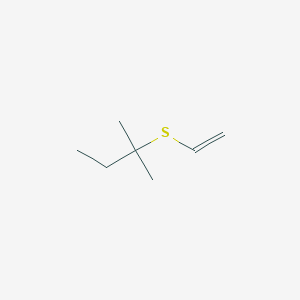
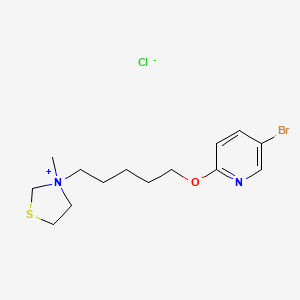

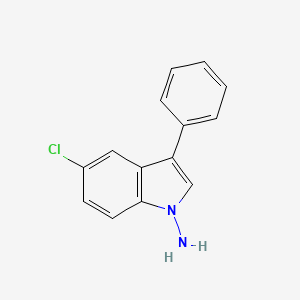
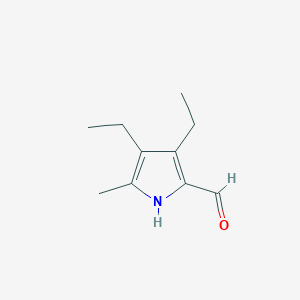

![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
